N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C18H26ClN5O and its molecular weight is 363.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research efforts have focused on the synthesis and characterization of related heterocyclic compounds. For instance, Ranjbar‐Karimi et al. (2010) developed a three-component condensation method for synthesizing new triazolopyrimidine and pyrimidine carbonitriles, highlighting the versatility of these heterocycles in organic synthesis R. Ranjbar‐Karimi, Khalil Beiki-Shoraki, A. Amiri, 2010. Similarly, studies by Mohamed (2021) and Almazroa et al. (2004) have explored convenient synthesis routes for ethyl amino-substituted benzo[4,5]thiazolo-[3,2-a] pyridine carboxylate derivatives and azolopyrimidines, azolopyridines, and quinolines through reactions with enaminones, demonstrating the synthetic utility of these heterocycles H. M. Mohamed, 2021; S. Almazroa, M. H. Elnagdi, A. A. M. El‐Din, 2004.
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potentials of triazolopyridine derivatives have been explored. El‐Kazak and Ibrahim (2013) synthesized novel polynuclear triazoloquinazolines and thiazolopyridines and evaluated their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents Azza M. El‐Kazak, M. Ibrahim, 2013. Bektaş et al. (2007) also reported on the synthesis and antimicrobial activities of new triazole derivatives, further underscoring the biological relevance of such compounds H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.
Novel Synthetic Routes and Drug Leads
Additionally, research has been conducted on developing novel synthetic routes and identifying potential drug leads. Mishchuk et al. (2016) prepared functionalized building blocks based on tetrahydro[1,2,4]triazolopyridine cores, identifying them as privileged motifs for lead-like compound design, particularly for stimulating glucagon-like peptide-1 (GLP-1) secretion as novel anti-diabetes drug leads A. Mishchuk, N. Shtil, Mykola Poberezhnyk, K. G. Nazarenko, T. I. Savchenko, A. Tolmachev, M. Krasavin, 2016.
Properties
IUPAC Name |
N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O.ClH/c1-12(2)13-6-8-14(9-7-13)15(19)10-20-18(24)16-4-3-5-17-21-11-22-23(16)17;/h6-9,11-12,15-16H,3-5,10,19H2,1-2H3,(H,20,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQHBGIONGAIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCC3=NC=NN23)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.